molecular formula C10H12BrNO2 B2755669 4-Amino-3-(4-bromophenyl)butanoic acid CAS No. 1134-46-9

4-Amino-3-(4-bromophenyl)butanoic acid

Cat. No.: B2755669
CAS No.: 1134-46-9
M. Wt: 258.115
InChI Key: SGNGZDZEUUMNCP-UHFFFAOYSA-N
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Description

4-Amino-3-(4-bromophenyl)butanoic acid (CAS 1134-46-9) is a brominated aromatic derivative of 4-aminobutanoic acid (GABA) with the molecular formula C10H12BrNO2 and a molecular weight of 258.115 g/mol . This compound is a key intermediate in medicinal chemistry research, particularly in the study of gamma-aminobutyric acid (GABA) analogues. Patents describe its structural family as showing a selective and high affinity for GABA B receptors . Due to this activity, such compounds are investigated for their potential effects on the central nervous system and are explored in pharmacological research for neurodegenerative disorders and as potential antagonists for convulsant-induced excitation . The bromophenyl moiety contributes unique electronic and steric properties that can enhance interactions with biological targets, making this compound a valuable scaffold in drug discovery . Our product is supplied as a high-purity solid for research applications. This product is intended for laboratory research purposes only and is not approved for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-(4-bromophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNGZDZEUUMNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemoenzymatic Approaches for the Preparation of 4 Amino 3 4 Bromophenyl Butanoic Acid

Retrosynthetic Disconnections and Strategic Precursor Selection

Retrosynthetic analysis of 4-amino-3-(4-bromophenyl)butanoic acid reveals several potential bond disconnections that lead to strategically viable and readily available starting materials. The primary disconnections focus on the formation of the C-C and C-N bonds that define the core structure.

C3-C4 Bond Disconnection: This approach is based on a Michael-type addition. The target molecule can be disconnected between the C3 and C4 carbons, leading to a synthon of a malonate or acetate (B1210297) enolate and a β-aryl-α,β-unsaturated nitro compound or ester. A more direct precursor would be a derivative of 4-bromocinnamic acid, which can react with an amine source.

C2-C3 Bond Disconnection: This strategy involves the formation of the bond between the C2 and C3 carbons. This disconnection points towards an aldol-type reaction or the alkylation of an enolate. The key precursors would be a derivative of 4-bromophenylacetic acid and a two-carbon electrophile containing the amino group functionality, or a related synthon.

C-N Bond Disconnection: This disconnection suggests the introduction of the amino group onto a pre-existing carbon skeleton. This can be achieved through methods such as the reductive amination of a β-keto acid or the stereoselective amination of a chiral alcohol.

Based on these disconnections, strategic precursors can be selected. For instance, a conjugate addition pathway makes (4-bromophenyl)boronic acid and ethyl crotonate highly attractive starting materials. orgsyn.org Alternatively, syntheses can commence from 4-bromobenzaldehyde, which can be converted into a cinnamonitrile (B126248) or cinnamic ester intermediate for subsequent transformations. google.com

Diastereoselective and Enantioselective Synthesis Strategies

Controlling the stereochemistry at the C3 position is paramount for producing enantiomerically pure this compound. Several strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

A common approach involves the use of Evans oxazolidinone auxiliaries. The synthesis would proceed via the following steps:

Acylation: The chiral oxazolidinone is acylated with a derivative of 4-bromocinnamic acid.

Conjugate Addition: The resulting N-enoyl oxazolidinone undergoes a diastereoselective conjugate addition of an amine nucleophile. The steric bulk of the auxiliary directs the incoming nucleophile to one face of the molecule.

Hydrolysis: The final step involves the hydrolytic cleavage of the auxiliary to release the desired enantiomerically enriched β-amino acid.

Camphorsultams and pseudoephedrine amides are other effective chiral auxiliaries that can be employed in a similar fashion to control the stereochemistry of C-C or C-N bond-forming reactions. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Rhodium complexes, in particular, have proven highly effective in asymmetric C-C bond formation. nih.gov

A notable example is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ester. orgsyn.org This method can be directly applied to the synthesis of a precursor to the target molecule. The reaction involves treating (4-bromophenyl)boronic acid with an acrylate, such as ethyl crotonate, in the presence of a chiral rhodium catalyst. orgsyn.org A frequently used catalytic system consists of a rhodium(I) source like bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) and a chiral phosphine (B1218219) ligand, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). orgsyn.org The chirality of the BINAP ligand determines the absolute stereochemistry of the product. orgsyn.org

ComponentRoleExample
Aryl SourceProvides the 4-bromophenyl group(4-Bromophenyl)boronic acid
Michael AcceptorForms the butanoic acid backboneEthyl (E)-but-2-enoate
Rhodium SourcePre-catalystBis(norbornadiene)rhodium(I) tetrafluoroborate
Chiral LigandInduces enantioselectivity(R)-BINAP
Solvent SystemReaction medium1,4-Dioxane and Water
BaseActivates the boronic acidTriethylamine

Table 1: Key Components for Rhodium-Catalyzed Asymmetric 1,4-Addition. orgsyn.org

This reaction typically proceeds with high yield and excellent enantioselectivity, producing (S)-ethyl 3-(4-bromophenyl)butanoate, which can then be converted to the target amino acid. orgsyn.org

Introducing the amino group with the correct stereochemistry is a critical step. One powerful method involves the use of chiral N-sulfinylimines. These compounds, often derived from commercially available tert-butanesulfinamide, act as effective chiral ammonia (B1221849) equivalents. us.es The synthesis involves the condensation of 4-bromo-β-ketobenzenepropanoic acid ester with the chiral sulfinamide to form an N-sulfinyl ketimine. Subsequent diastereoselective reduction of the C=N bond, directed by the bulky sulfinyl group, yields the protected amino group with high stereocontrol. The sulfinyl group can then be removed under mild acidic conditions.

Another strategy starts from a chiral pool, such as an amino acid. For instance, a synthesis could be designed starting from (S)-serine. researchgate.net The key steps would involve converting the serine into a chiral aziridine, followed by a regioselective ring-opening reaction with a Grignard or organocuprate reagent derived from 1,4-dibromobenzene. researchgate.net This approach installs both the aryl group and the amine functionality with stereochemistry originating from the starting material.

Exploration of Novel Protecting Group Strategies for Amino and Carboxyl Functions (e.g., Boc protection)

The synthesis of polyfunctional molecules like amino acids necessitates the use of protecting groups to mask reactive functionalities and prevent unwanted side reactions. researchgate.netbiosynth.com The choice of protecting groups is critical and is guided by their stability under various reaction conditions and the ease of their removal.

For the amino group, the tert-butyloxycarbonyl (Boc) group is one of the most widely used. organic-chemistry.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. google.comgoogle.com The Boc group is valued for its stability towards a wide range of nucleophiles and bases, allowing for selective modifications elsewhere in the molecule. organic-chemistry.org It is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. peptide.comiris-biotech.de

The carboxyl group is commonly protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic conditions. For syntheses requiring milder deprotection, a tert-butyl (tBu) ester can be used, which is cleaved under the same acidic conditions as the Boc group. ug.edu.pl

Orthogonal protection strategies are often employed, where different protecting groups can be removed selectively without affecting others. organic-chemistry.org A common orthogonal pair is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the amine and the acid-labile t-butyl group for the carboxylate. researchgate.netiris-biotech.de

Protecting GroupAbbreviationFunctionality ProtectedIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocAmino(Boc)₂OStrong Acid (e.g., TFA, HCl)
9-FluorenylmethoxycarbonylFmocAminoFmoc-OSu, Fmoc-ClBase (e.g., Piperidine)
BenzyloxycarbonylZ (or Cbz)AminoBenzyl ChloroformateCatalytic Hydrogenolysis, Strong Acid
TritylTrtAminoTrityl ChlorideMild Acid
tert-Butyl EstertBuCarboxylIsobutylene, tert-ButanolStrong Acid (e.g., TFA)
Benzyl EsterBnCarboxylBenzyl AlcoholCatalytic Hydrogenolysis

Table 2: Common Protecting Groups for Amino and Carboxyl Functions. researchgate.netorganic-chemistry.orgpeptide.comug.edu.pl

Sustainable and Green Chemistry Applications in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. These principles can be applied to the synthesis of this compound.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric catalysis, such as the rhodium-catalyzed 1,4-addition, exhibits high atom economy compared to methods that use stoichiometric chiral auxiliaries, as the auxiliary is ultimately discarded as waste. orgsyn.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of rhodium catalysts or enzymes reduces waste and allows for reactions to be run under milder conditions. nih.gov

Chemoenzymatic Approaches: Enzymes offer high selectivity and can operate in aqueous media under mild conditions. A potential green route could involve the reductive amination of a suitable β-keto acid precursor using an engineered glutamate (B1630785) dehydrogenase or a transaminase. frontiersin.org Such enzymatic methods use inexpensive ammonia as the amine source and can generate the product with very high enantiomeric excess, minimizing the need for chiral auxiliaries or expensive metal catalysts. frontiersin.org

Solvent Choice: The choice of solvent has a significant environmental impact. Water is an ideal green solvent, and developing enzymatic or catalytic steps that can be performed in aqueous systems is a key goal. Where organic solvents are necessary, choosing those with lower toxicity and environmental persistence is preferred. Solvent-free reactions, where possible, represent an even better alternative.

By integrating these principles, more sustainable and efficient syntheses of this compound can be developed, reducing waste and environmental impact.

Biocatalytic and Chemoenzymatic Routes for Selective Functionalization

Biocatalysis has emerged as a powerful tool in asymmetric synthesis, offering high selectivity and mild reaction conditions. researchgate.netpolimi.it For the preparation of chiral 3-aryl-GABA analogs, including this compound, enzymatic and chemoenzymatic methods provide elegant solutions for establishing the desired stereochemistry.

Enzyme-Mediated Kinetic Resolutions

Kinetic resolution is a widely employed strategy for the separation of racemates. In this context, enzymes, particularly lipases, are highly effective due to their stereoselectivity. nih.govcapes.gov.br The principle of enzyme-mediated kinetic resolution relies on the differential rate of reaction of an enzyme with the two enantiomers of a racemic substrate. One enantiomer is converted to a product at a significantly higher rate, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.

For the synthesis of enantiopure this compound, a potential strategy involves the kinetic resolution of a racemic precursor, such as an ester of this compound. Lipases from various microbial sources, including Pseudomonas and Rhizopus species, have demonstrated high reactivity and selectivity in the hydrolysis of amino acid esters. nih.govcapes.gov.br

A typical lipase-mediated kinetic resolution process for a racemic ester of this compound would involve the selective hydrolysis of one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the D-enantiomer) as the unreacted ester. The resulting mixture of the carboxylic acid and the ester can then be separated by conventional chemical methods. The choice of lipase, solvent, and reaction conditions is crucial for achieving high enantioselectivity and yield. mdpi.com

Enzyme SourceSubstrate TypeReaction TypeSelectivity
Pseudomonas sp. LipaseRacemic amino acid estersHydrolysisHigh for L-enantiomer
Rhizopus sp. LipaseRacemic amino acid estersHydrolysisHigh for L-enantiomer
Porcine Pancreatic LipaseRacemic amino acid estersHydrolysisModerate to high
Candida antarctica Lipase BRacemic alcohols/estersAcylation/HydrolysisHigh

Biotransformations for Stereospecific Introduction of Functional Groups

Beyond kinetic resolutions, biotransformations can be employed for the stereospecific introduction of key functional groups. Asymmetric Michael addition reactions, for instance, are a powerful method for constructing the chiral backbone of β-substituted GABA derivatives. nih.govbohrium.com While often catalyzed by organocatalysts, enzymatic versions of these reactions are being explored.

In the context of this compound, a hypothetical biocatalytic approach could involve the asymmetric addition of a nucleophile to a suitable α,β-unsaturated precursor in the presence of an enzyme. This would directly generate a chiral intermediate with the desired stereochemistry at the C3 position. Subsequent chemical transformations would then lead to the final product. The development of such biocatalytic methods often involves screening of enzyme libraries and protein engineering to achieve the desired activity and selectivity for a specific substrate. researchgate.net

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. nih.govresearchgate.net The synthesis of isotopic analogs of this compound, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), can provide insights into its mode of action and metabolic fate.

The introduction of isotopic labels can be achieved through various synthetic strategies. For instance, deuterium can be incorporated by using deuterated reagents at specific steps of the synthesis. The synthesis of ¹³C-labeled methyl-bearing amino acids has been demonstrated using palladium-catalyzed C(sp³)–H functionalization with ¹³C-labeled iodomethane. nih.gov Similarly, ¹⁵N can be introduced by using a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonia or a ¹⁵N-labeled amine, at an appropriate stage of the synthetic route. frontiersin.org

The choice of the isotopic label and its position in the molecule depends on the specific research question. For example, ¹³C-labeling could be used in NMR studies to probe the binding of the molecule to its biological target, while ¹⁵N-labeling could be employed to track the metabolic fate of the amino group. nih.govfrontiersin.org

IsotopeLabeling Precursor ExamplePotential Application
²H (Deuterium)Deuterated reducing agentsMechanistic studies, altering metabolic profiles
¹³C¹³C-labeled methyl iodideNMR-based binding studies
¹⁵N¹⁵N-labeled ammoniaMetabolic pathway tracing

Sophisticated Spectroscopic and Chromatographic Techniques for Rigorous Characterization of 4 Amino 3 4 Bromophenyl Butanoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For 4-Amino-3-(4-bromophenyl)butanoic acid, ¹H and ¹³C NMR would confirm the carbon-hydrogen framework, while more advanced 2D techniques would elucidate stereochemical and conformational details.

Based on the structure of the chloro-analog, baclofen (B1667701), the expected ¹H NMR spectrum of this compound in a solvent like D₂O would show distinct signals for the aromatic protons, the methine proton at the chiral center (C3), and the diastereotopic methylene (B1212753) protons of the aminoethyl and carboxymethyl groups. The aromatic protons on the 4-bromophenyl ring would likely appear as two doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the butanoic acid chain would present as a complex series of multiplets due to spin-spin coupling.

Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom. The substitution of chlorine with bromine is expected to cause minor shifts in the signals of the aromatic carbons, particularly the carbon directly bonded to the halogen (C4'), but would have a less pronounced effect on the aliphatic chain carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the known spectrum of the chloro-analog, baclofen, and general substituent effects. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (C1)-~175-180
Methylene (C2)~2.5 (dd)~38-42
Methine (C3)~3.2-3.4 (m)~42-46
Methylene (C4)~3.0-3.2 (m)~45-49
Aromatic (C1')-~140-143
Aromatic (C2'/C6')~7.2-7.4 (d)~130-133
Aromatic (C3'/C5')~7.4-7.6 (d)~132-135
Aromatic (C4')-~120-123

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and understanding the molecule's three-dimensional structure. iajps.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the methine proton (H3) to the adjacent methylene protons (H2 and H4), and the H2 protons to H3. This confirms the connectivity of the butanoic acid backbone.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These heteronuclear experiments correlate protons directly to the carbons they are attached to. An HSQC spectrum would show cross-peaks linking the signal for each proton (on the vertical axis) to the signal of its attached carbon (on the horizontal axis), allowing for definitive assignment of the ¹³C signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. For a flexible molecule like this, NOESY can provide insights into preferred conformations in solution. For instance, correlations between the aromatic protons and the methine proton (H3) could help define the rotational orientation of the bromophenyl group relative to the chiral center.

Solid-State NMR (SSNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline state. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, SSNMR provides information on these interactions, which are sensitive to the local electronic environment and molecular packing. researchgate.net This makes it particularly valuable for polymorphism research, where different crystal forms of the same compound can exhibit distinct SSNMR spectra. For this compound, SSNMR could be used to distinguish between different potential polymorphs or solvates, complementing data from X-ray diffraction. Studies on the chloro-analog, baclofen, have identified multiple polymorphic forms, a field where SSNMR would be highly applicable. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.govnih.gov For this compound (C₁₀H₁₂BrNO₂), the theoretical monoisotopic mass is 257.00514 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) would provide unambiguous verification of the compound's elemental composition.

The bromine atom provides a distinctive isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Therefore, the molecular ion in the mass spectrum will appear as a characteristic doublet (M and M+2 peaks) of nearly equal intensity, separated by approximately 2 Da. This pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Table 2: Predicted HRMS Data for the Molecular Ion of this compound

Ion FormulaIsotopeCalculated m/z
[C₁₀H₁₂⁷⁹BrNO₂ + H]⁺⁷⁹Br258.0124
[C₁₀H₁₂⁸¹BrNO₂ + H]⁺⁸¹Br260.0104

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. This technique is invaluable for structural elucidation and for identifying metabolites or derivatives, as the fragmentation pattern is characteristic of the molecule's structure. nih.govnih.gov

Studies on the chloro-analog, baclofen, using LC-QTOF-MS have detailed its fragmentation pathway. nih.govresearchgate.netresearchgate.net The protonated molecule ([M+H]⁺ at m/z 214.0629) undergoes characteristic losses. A similar pathway is expected for the bromo-analog.

Common Fragmentation Pathways (based on chloro-analog):

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a significant fragment ion.

Loss of Water (H₂O): Fragmentation involving the carboxylic acid group.

Loss of Formic Acid (HCOOH) or [H₂O + CO]: A cumulative loss often seen in amino acids.

Cleavage yielding the bromophenyl-containing fragment: Scission of the butanoic acid chain can produce ions containing the aromatic portion. For baclofen, a key transition monitored in quantitative LC-MS/MS is m/z 214.10 → 151.10, corresponding to the loss of both the amino group and the carboxyl group. mdpi.com

Table 3: Predicted Key MS/MS Fragments for Protonated this compound ([M+H]⁺) (Masses calculated for the ⁷⁹Br isotope)

Precursor Ion (m/z)Proposed Neutral LossProposed Fragment StructurePredicted Product Ion (m/z)
258.0124NH₃[C₁₀H₁₀⁷⁹BrO₂]⁺241.9862
258.0124H₂O[C₁₀H₁₁⁷⁹BrN]⁺240.0018
258.0124C₂H₅NO₂ (Glycine moiety)[C₈H₈⁷⁹Br]⁺182.9807

X-ray Diffraction Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and how the molecules pack together to form a crystal lattice.

Detailed crystallographic data exists for the enantiopure (R)-form of the chloro-analog, baclofen. nih.goviucr.orgresearchgate.net It crystallizes in the orthorhombic space group P2₁2₁2₁, with the molecule existing as a zwitterion. The crystal packing is dominated by a network of strong hydrogen bonds involving the ammonium (B1175870) and carboxylate groups, which link the molecules into layers. nih.govresearchgate.net

Table 4: Crystallographic Data for (R)-4-amino-3-(4-chlorophenyl)butanoic acid (A Reference for the Bromo-Analog) . nih.govresearchgate.net

ParameterValue
Chemical FormulaC₁₀H₁₂ClNO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.8913 (5)
b (Å)7.6898 (5)
c (Å)19.7527 (14)
Volume (ų)1046.75 (13)
Z (molecules/unit cell)4

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

Since this compound is a chiral compound, determining its enantiomeric purity (or enantiomeric excess, ee) is critical. Chiral chromatography is the primary technique for this purpose. Due to the low volatility of amino acids, chiral HPLC is the method of choice over Gas Chromatography (GC).

Numerous chiral HPLC methods have been developed for the separation of baclofen enantiomers. nih.govresearchgate.net These methods can be adapted for its bromo-analog. The main approaches include:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most common method. The analyte is passed through a column containing a chiral selector. The two enantiomers form transient diastereomeric complexes with the CSP, which have different stabilities, leading to different retention times and thus separation. CSPs based on macrocyclic antibiotics (e.g., teicoplanin), Pirkle-type phases, and crown ethers have been successfully used for baclofen. researchgate.netbeilstein-journals.org

Ligand-Exchange Chromatography: A CSP or a chiral mobile phase additive containing a metal ion (often Cu²⁺) and a chiral ligand is used. The enantiomers form diastereomeric ternary complexes with different stabilities, enabling separation. nih.govoup.com

Indirect Separation via Derivatization: The racemic mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. nih.gov

Table 5: Example Chiral HPLC Conditions for Enantiomeric Separation (Based on Baclofen Methods) . nih.govbeilstein-journals.org

ParameterMethod 1 (Direct, Ligand-Exchange)Method 2 (Direct, CSP)
ColumnPhenomenex Chirex 3126 (150x4.6 mm, 5 µm)Phenomenex Lux Cellulose-3 (250 x 4.6 mm, 3 µm)
Mobile Phase0.4 mM CuSO₄ in Acetonitrile:20 mM Sodium Acetate (B1210297) (17:83)Acetonitrile:Water (40:60) with 0.1% Formic Acid
Flow Rate1.0 mL/min1.0 mL/min
DetectionUV at 220 nmUV at 265 nm
ResultBaseline separation of (R)- and (S)-enantiomersBaseline separation of enantiomers

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, offers a powerful non-destructive approach for the detailed characterization of this compound. By probing the vibrational modes of its constituent chemical bonds, these methods provide a molecular fingerprint, enabling the unambiguous identification of functional groups and offering insights into the supramolecular arrangement through intermolecular interactions.

Functional Group Identification

The molecular structure of this compound comprises several key functional groups, each with characteristic vibrational frequencies. In its solid state, the compound likely exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-), a common feature for amino acids. This zwitterionic nature profoundly influences the vibrational spectra.

FTIR Spectroscopy:

In an FTIR spectrum, the presence of the zwitterionic form is primarily confirmed by the vibrations of the -NH3+ and -COO- groups. The broad and strong absorption bands typically observed in the 2500-3300 cm⁻¹ range are characteristic of the O-H stretching of a carboxylic acid dimer, which would be absent. Instead, the N-H stretching vibrations of the ammonium group (-NH3+) are expected to appear in this region, often as a broad band.

The carboxylate group (-COO-) is identified by its asymmetric and symmetric stretching vibrations. The asymmetric stretch typically gives rise to a strong absorption band in the 1550-1610 cm⁻¹ region, while the symmetric stretch appears in the 1400-1440 cm⁻¹ range. The C=O stretching vibration of a non-ionized carboxylic acid, which would typically appear around 1700-1760 cm⁻¹, is absent in the zwitterionic form.

Vibrations associated with the p-substituted phenyl ring and the C-Br bond also provide distinct signals. The C-C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending of the para-substituted ring gives a strong band, typically between 800-860 cm⁻¹. The C-Br stretching vibration is anticipated to produce a signal in the lower frequency "fingerprint" region, generally between 600-500 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring "breathing" mode, often produce very strong and sharp signals in Raman spectra, making it an excellent tool for analyzing the substituted phenyl group. The symmetric stretching of the carboxylate group (-COO-) around 1400 cm⁻¹ also tends to be a strong Raman scatterer. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed in the 2800-3100 cm⁻¹ range.

The following tables summarize the expected key vibrational frequencies and their assignments for this compound, based on data from its chloro-analog.

Table 1: Key FTIR Vibrational Assignments

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Intensity
~3100-2600 N-H Asymmetric & Symmetric Stretching Ammonium (-NH3+) Strong, Broad
~2960-2850 C-H Stretching Aliphatic (CH, CH2) Medium
~1610-1550 C=O Asymmetric Stretching Carboxylate (-COO-) Strong
~1590 C=C Stretching Aromatic Ring Medium
~1440-1400 C=O Symmetric Stretching Carboxylate (-COO-) Medium-Strong
~1490 C=C Stretching Aromatic Ring Medium
~840 C-H Out-of-plane Bending p-substituted Phenyl Strong

Table 2: Key Raman Vibrational Assignments

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Intensity
~3070 C-H Stretching Aromatic Ring Medium
~2980-2930 C-H Stretching Aliphatic (CH, CH2) Strong
~1615 C=C Stretching Aromatic Ring Strong
~1420 C=O Symmetric Stretching Carboxylate (-COO-) Strong
~1280 C-H In-plane Bending Aromatic Ring Medium
~1010 Ring Breathing p-substituted Phenyl Very Strong
~840 C-H Out-of-plane Bending p-substituted Phenyl Medium

Intermolecular Interactions

The vibrational spectra also provide critical evidence for intermolecular interactions, primarily hydrogen bonding. In the solid state of this compound, the zwitterionic structure facilitates the formation of a robust network of intermolecular hydrogen bonds. These interactions occur between the hydrogen atoms of the ammonium group (-NH3+) of one molecule and the oxygen atoms of the carboxylate group (-COO-) of neighboring molecules (N-H···O).

The presence of this strong hydrogen bonding is inferred from the significant broadening and shifting of the N-H stretching bands in the FTIR spectrum. In the absence of hydrogen bonding, these bands would be sharper and appear at higher frequencies. The formation of this extensive network contributes to the crystalline structure and thermal stability of the compound. These strong intermolecular forces must be overcome during processes such as dissolution or melting.

Computational and Theoretical Investigations into the Molecular Properties and Interactions of 4 Amino 3 4 Bromophenyl Butanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide significant insights into the electronic properties of 4-Amino-3-(4-bromophenyl)butanoic acid. While specific DFT studies on this exact molecule are not widely published, extensive research on its close analog, 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen), offers a strong basis for understanding its molecular behavior. jcdronline.orgnih.gov

The electronic properties are further elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is crucial for determining the molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. For molecules like this, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is distributed across the carboxylic acid group.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and global softness, quantify the molecule's susceptibility to chemical reactions. Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular interactions, charge delocalization, and the stability arising from hyperconjugative interactions within the molecule. jcdronline.org These computational analyses suggest that the bromophenyl group significantly influences the electronic distribution and reactivity of the butanoic acid backbone.

ParameterDescriptionTypical Computational Method
Optimized Geometry Provides the most stable 3D arrangement of atoms, including bond lengths and angles.DFT (e.g., B3LYP/6-31G+(d,p))
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.DFT, Hartree-Fock
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.DFT, Hartree-Fock
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Calculated from HOMO and LUMO energies
Reactivity Descriptors Includes chemical potential, hardness, and softness, which predict reactive behavior.Derived from HOMO and LUMO energies
NBO Analysis Investigates charge transfer and stabilizing interactions within the molecule.Post-DFT analysis

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

The biological activity of this compound is intrinsically linked to its three-dimensional conformation, which dictates how it interacts with biological targets. Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape and behavior of molecules in a solution environment, mimicking physiological conditions.

As an analog of γ-aminobutyric acid (GABA), the molecule possesses a flexible backbone. researchgate.net The presence of the bulky 4-bromophenyl substituent, however, introduces significant conformational restrictions compared to GABA itself. researchgate.net MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. These simulations track the atomic movements over time, revealing the dynamic transitions between different conformational states.

Key dihedral angles along the butanoic acid chain determine the spatial relationship between the amino (-NH2) and carboxylic acid (-COOH) groups, which is critical for receptor binding. The simulations can reveal the preferred "folded" or "extended" conformations in aqueous solution. researchgate.net The results of such simulations are crucial for understanding which conformations are most likely to be biologically active. Studies on conformationally restricted GABA analogs have shown that fixing the molecule in specific shapes can significantly alter its binding affinity and selectivity for different receptors. nih.govumn.edu Therefore, understanding the conformational preferences of this compound is essential for rationalizing its pharmacological profile.

In Silico Prediction of Potential Biological Targets and Binding Modes via Molecular Docking (e.g., GABAB receptor, GABA-AT)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, allowing for the investigation of potential biological targets and binding interactions at an atomic level. For this compound, the primary targets of interest are the GABA B (GABAB) receptor and the enzyme GABA aminotransferase (GABA-AT).

GABAB Receptor: As a structural analog of the GABAB receptor agonist Baclofen (B1667701), it is highly probable that this compound binds to this receptor. nih.gov Docking studies with GABAB receptor models show that the agonist binding site is located in the Venus flytrap domain of the GABAB1 subunit. The binding is characterized by specific interactions:

The carboxylate group of the ligand forms salt bridges with positively charged residues like arginine.

The protonated amino group engages in hydrogen bonding with acidic residues such as glutamate (B1630785).

The bromophenyl ring fits into a hydrophobic pocket, forming van der Waals interactions with surrounding nonpolar amino acid residues like tryptophan. nih.gov The specific interactions with key residues, such as TRP278, are considered crucial for agonist activity. nih.gov

GABA-AT: This enzyme is responsible for the degradation of GABA. researchgate.net Inhibiting GABA-AT increases GABA concentrations in the brain, which is a therapeutic strategy for conditions like epilepsy. nih.govresearchgate.net Docking simulations can predict whether this compound can bind to the active site of GABA-AT. The active site contains the pyridoxal-5'-phosphate (PLP) cofactor. Successful binding would likely involve interactions between the ligand's amino and carboxyl groups and residues within the enzyme's active site, potentially interfering with the binding of the native substrate, GABA. researchgate.netnih.gov

TargetPredicted Binding SiteKey Interacting Residues (Hypothetical)Type of Interaction
GABAB Receptor Venus Flytrap Domain (GABAB1)Arg, Glu, TrpSalt bridge, Hydrogen bonding, Hydrophobic
GABA-AT Active Site near PLP cofactorSer, Asp, TyrHydrogen bonding, Electrostatic

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs based on Predicted Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. nih.gov By building mathematical models, QSAR can predict the activity of new, unsynthesized molecules, guiding the design of more potent and selective analogs. mdpi.com

For a series of GABA analogs, including derivatives of this compound, a QSAR model would be developed using a set of molecules with known biological activities (e.g., IC50 values for GABA-AT inhibition or EC50 values for GABAB receptor activation). nih.govresearchgate.net For each molecule, a variety of molecular descriptors are calculated, which can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices.

3D Descriptors: Molecular shape, volume, and surface area descriptors (e.g., PW5, PJI2). nih.gov

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies. nih.gov

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that links these descriptors to the biological activity. nih.gov For GABAB receptor agonists, QSAR studies have suggested that activity is influenced by a combination of molecular shape, electronic features (like ELUMO), and specific interaction energies with key receptor residues. nih.gov

Once a statistically robust QSAR model is validated, it can be used to predict the activity of novel analogs of this compound. For instance, modifications could include altering the substituent on the phenyl ring (e.g., changing its position or nature) or modifying the butanoic acid backbone. The model would predict which of these modifications are most likely to enhance the desired biological effect, thereby prioritizing synthetic efforts.

Computational Metabolomics and Prediction of In Vitro Biotransformation Pathways

Computational metabolomics involves the use of in silico tools to predict the metabolic fate of a compound. acs.org Predicting the biotransformation pathways of this compound is essential for understanding its pharmacokinetic profile, including its duration of action and potential for forming active or toxic metabolites.

Several computational approaches can be used to predict metabolism:

Expert Systems: These are rule-based systems that contain a knowledge base of known biotransformation reactions. They apply these rules to a novel structure to predict likely metabolic products.

Machine Learning Models: These models are trained on large datasets of known metabolic transformations and can predict the sites of metabolism on a new molecule.

Quantum Mechanical (QM) Methods: QM calculations can be used to predict the reactivity of different sites on the molecule towards metabolic enzymes (e.g., Cytochrome P450 enzymes), identifying which atoms are most susceptible to modification.

For this compound, potential biotransformation pathways could include:

Phase I Reactions:

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring, a common reaction catalyzed by CYP450 enzymes.

Deamination: Removal of the amino group.

Oxidation: Oxidation of the butanoic acid chain.

Phase II Reactions:

Glucuronidation: Conjugation with glucuronic acid at the carboxylic acid or a newly introduced hydroxyl group to increase water solubility and facilitate excretion.

Sulfation: Conjugation with a sulfate (B86663) group.

These predictive models help generate hypotheses about the metabolites that could be formed in vitro, which can then be confirmed experimentally using techniques like liquid chromatography-mass spectrometry (LC-MS) in metabolomic studies. researchgate.netnih.gov

Solvent Effects and pKa Calculations on Protonation States

The protonation state of the ionizable groups in this compound—the amino group and the carboxylic acid group—is critical for its solubility, membrane permeability, and interaction with biological targets. The pKa value is the pH at which an ionizable group is 50% protonated and 50% deprotonated. The molecule can exist as a cation (protonated amine, neutral acid), a zwitterion (protonated amine, deprotonated carboxylate), an anion (neutral amine, deprotonated carboxylate), or a neutral species, depending on the pH of the environment.

Computational methods are widely used to predict pKa values. These calculations often employ continuum solvent models (e.g., Polarizable Continuum Model - PCM) in conjunction with quantum chemical calculations. These models simulate the effect of the solvent (typically water) on the stability of the different protonation states of the molecule.

The pKa of the carboxylic acid group is expected to be around 4, while the pKa of the amino group is expected to be around 9-10, similar to other amino acids. organicchemistrydata.org At physiological pH (~7.4), the carboxylic acid group will be deprotonated (COO-) and the amino group will be protonated (NH3+), meaning the molecule will exist predominantly in its zwitterionic form. This zwitterionic state is crucial for the electrostatic interactions (salt bridges) observed in the binding pocket of the GABAB receptor. The electron-withdrawing effect of the bromophenyl group may have a minor influence on these pKa values compared to unsubstituted amino acids. Accurate pKa calculations are vital for developing realistic models for molecular docking and dynamics simulations. researchgate.net

Investigation of Biological Interactions and Mechanistic Modulations by 4 Amino 3 4 Bromophenyl Butanoic Acid and Its Research Derivatives

In Vitro Receptor Binding Affinity Profiling (e.g., GABA-A, GABA-B, amino acid transporters)

Based on its structure, 4-amino-3-(4-bromophenyl)butanoic acid is predicted to primarily interact with γ-aminobutyric acid (GABA) receptors, particularly the GABA-B subtype. Its parent compound, phenibut, is a known GABA-B receptor agonist. nih.gov Radioligand binding assays have shown that the pharmacological activity of phenibut is stereospecific, with the (R)-enantiomer possessing a significantly higher affinity for the GABA-B receptor than the (S)-enantiomer.

The introduction of a halogen atom at the para-position of the phenyl ring, as seen in baclofen (B1667701) (p-chloro-phenibut), generally increases affinity for the GABA-B receptor. Baclofen binds to the GABA-B receptor with an affinity approximately 15 to 28 times stronger than that of (R)-phenibut. Therefore, it is highly probable that this compound also functions as a GABA-B receptor agonist, potentially with an affinity comparable to or greater than that of baclofen, although this requires experimental confirmation.

While phenibut is primarily a GABA-B agonist, it also demonstrates a much weaker affinity for the α2δ subunit of voltage-gated calcium channels (VGCCs), a characteristic it shares with gabapentinoids like gabapentin (B195806) and pregabalin. It is plausible that this compound retains some affinity for this site.

Interaction with GABA-A receptors is considered minimal for this class of compounds. Phenibut has been described as acting to "some extent" at GABA-A receptors, but this is not its primary mechanism of action. nih.gov There is no substantial evidence to suggest significant binding to various amino acid transporters, though these transporters may be involved in its cellular uptake. nih.gov

Table 1: Comparative In Vitro Receptor Binding Affinities of Phenibut Enantiomers

Compound Receptor Binding Affinity (Kᵢ) in µM Source
(R)-Phenibut GABA-B 92 +/- 3
Racemic Phenibut GABA-B 177 +/- 2
Baclofen GABA-B 6.0 +/- 1

Data derived from radioligand binding experiments using [³H]CGP54626, a selective GABA-B receptor antagonist.

Enzyme Inhibition Kinetics and Mechanism of Action Studies in Cell-Free Systems (e.g., GABA-AT)

The primary mechanism of action for phenibut and its halogenated derivatives is direct receptor agonism, not enzyme inhibition. There is no significant evidence to suggest that these compounds act as potent inhibitors of GABA aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of GABA.

However, studies on structurally related compounds offer some insight. For instance, research on (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acids revealed that while they did not cause time-dependent inactivation of GABA-AT, they did act as competitive reversible inhibitors of the enzyme. This suggests that the core structure can interact with the GABA-AT active site. It is conceivable that this compound could exhibit weak competitive inhibition of GABA-AT, but this is likely a secondary action and would require dedicated enzymatic assays to confirm. Without such studies, no kinetic data (e.g., IC₅₀, Kᵢ) can be provided.

Cell-Based Assays for Ligand-Gated Ion Channel Modulation

The modulation of ligand-gated ion channels by this compound is expected to be indirect, occurring as a downstream consequence of its primary action at the G-protein coupled GABA-B receptor.

Activation of GABA-B receptors is known to modulate the activity of several ion channels:

Potassium Channels: GABA-B receptors couple to G-protein-activated inwardly-rectifying potassium (GIRK) channels. nih.gov Their activation leads to potassium efflux, causing hyperpolarization of the neuronal membrane and resulting in a slow, prolonged inhibitory postsynaptic potential (IPSP). nih.gov

Calcium Channels: Presynaptic GABA-B receptor activation inhibits voltage-gated calcium channels (VGCCs), particularly N-type (Caᵥ2.2) and P/Q-type (Caᵥ2.1). nih.govdrugbank.com This reduction in calcium influx suppresses the release of neurotransmitters.

While the compound itself is not a direct ligand for these ion channels, cell-based assays such as patch-clamp electrophysiology would be expected to show these modulatory effects in the presence of the compound. Furthermore, as a gabapentinoid, it may indirectly influence the trafficking and function of glutamate-gated ion channels like NMDA and AMPA receptors, though this is a more speculative mechanism based on the broader pharmacology of related drugs. nih.govresearchgate.net

Analysis of Cellular Uptake, Efflux, and Subcellular Localization in Cultured Cells

The cellular transport of this compound is likely mediated by amino acid transporters due to its structure as a GABA analog. The phenyl ring enhances its lipophilicity compared to GABA, facilitating its passage across the blood-brain barrier.

Studies on its close analog, baclofen, provide a probable model for its transport. Baclofen's entry into the central nervous system is mediated by the large neutral amino acid transporter (L-type amino acid transporter 1 or LAT1). nih.gov However, its accumulation is limited by an efficient efflux mechanism, likely involving the organic anion transporter 3 (OAT3). nih.gov This dynamic between influx and efflux determines the compound's concentration and localization within the brain. It is reasonable to hypothesize that this compound utilizes similar transport systems. Its subcellular localization would be primarily at the plasma membrane of neurons, both presynaptically and postsynaptically, where GABA-B receptors are expressed. nih.gov

Impact on Intracellular Signaling Cascades (e.g., cAMP, MAPK pathways) in vitro

As a GABA-B receptor agonist, this compound is expected to modulate intracellular signaling cascades via its coupling to Gᵢ/ₒ proteins. nih.gov The canonical signaling pathway for GABA-B receptors involves the inhibition of adenylyl cyclase upon activation. patsnap.comnih.gov

This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and, consequently, reduced activity of protein kinase A (PKA). nih.govnih.gov This pathway is a key mechanism for the long-term inhibitory effects of GABA-B receptor activation. nih.gov

More complex signaling interactions have also been identified. For example, GABA-B receptor activation can lead to the transactivation of other receptors, such as the IGF-1 receptor, which can subsequently induce phosphorylation of Akt through Src family kinases. researchgate.net There is also evidence of crosstalk between GABA-B receptors and kinase cascades involving focal adhesion kinase (FAK) and glycogen (B147801) synthase kinase 3 (GSK3). While direct data for this compound is unavailable, these established pathways for GABA-B agonists like baclofen represent the most probable intracellular effects.

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Biological Potency in Model Systems

SAR studies on baclofen and its analogs have established several key principles that are applicable to this compound. nih.govnih.gov

Stereochemistry: The biological activity resides almost exclusively in the (R)-enantiomer. The (S)-enantiomer is significantly less active at the GABA-B receptor.

Phenyl Ring Substitution: The presence and position of a halogen on the phenyl ring are critical for potency. Para-substitution is optimal. The p-chloro derivative (baclofen) is significantly more potent than the unsubstituted parent compound (phenibut). While direct comparative data for the p-bromo derivative is scarce, it is expected to have high potency, similar to or potentially greater than baclofen.

Core Structure: The three main functional groups—the phenyl ring, the primary amino group, and the carboxylic acid group—are all considered essential for binding to the GABA-B receptor. nih.gov Modifications to these groups generally lead to a decrease in affinity and activity.

Aromatic Moiety: Replacing the p-chlorophenyl ring of baclofen with various heteroaromatic rings (e.g., furan, thiophene) leads to ligands with varying affinities, indicating that the electronic and lipophilic properties of the aromatic system are crucial for receptor interaction. nih.gov

These SAR findings strongly support the classification of (R)-4-amino-3-(4-bromophenyl)butanoic acid as a potent, stereoselective GABA-B receptor agonist.

Investigation of Prodrug Strategies and In Vitro Metabolic Activation Pathways

The pharmacokinetic limitations of GABA analogs, such as a narrow absorption window in the upper intestine and rapid clearance, have prompted the development of prodrug strategies. researchgate.netnih.gov A notable example is arbaclofen (B1665165) placarbil, a prodrug of (R)-baclofen. nih.gov

Arbaclofen placarbil was designed to be absorbed along the entire intestine via the monocarboxylate transporter 1 (MCT1) and is rapidly converted to the active (R)-baclofen in vivo by non-specific carboxylesterases. nih.govcolab.ws This strategy enhances bioavailability and allows for sustained-release formulations.

Given the structural similarity, a similar prodrug approach could be applied to this compound. By masking the carboxylic acid or amino group with a promoiety recognized by intestinal transporters and esterases, its pharmacokinetic profile could be significantly improved. In vitro studies using human liver or intestinal microsomes would be essential to evaluate the metabolic activation of such a prodrug, identifying the specific enzymes (e.g., human carboxylesterase-2) responsible for its conversion to the parent drug. nih.govnih.gov

Exploration of Effects in Ex Vivo Tissue Preparations (e.g., brain slices, muscle preparations)

Direct experimental data from ex vivo tissue preparations specifically examining this compound are not extensively available in peer-reviewed literature. However, its mechanism of action can be inferred from detailed studies of its close structural analogs, particularly the GABAergic modulators baclofen (the p-chloro analog) and F-phenibut (the p-fluoro analog of phenibut). These studies, primarily utilizing brain slice electrophysiology, provide a strong predictive framework for the potential effects of the bromo-derivative.

Investigations into these related compounds in ex vivo models, such as acute brain slices from rodents, have been crucial for understanding their postsynaptic and presynaptic effects. For instance, studies on baclofen in rat locus coeruleus brain slice preparations have demonstrated that it causes a concentration-dependent inhibition of spontaneous neuronal firing, hyperpolarization, and a decrease in membrane resistance. nih.gov This effect is stereoselective and mediated by the direct postsynaptic activation of GABA-B receptors, which in turn leads to an increase in potassium (K+) conductance. nih.gov The baclofen-induced hyperpolarization reverses at the K+ equilibrium potential and is sensitive to changes in extracellular K+ concentration, confirming the role of potassium channels. nih.gov

Further ex vivo work using brain slices from mouse models of cerebral ischemia has shown that baclofen can restore GABA-B receptor-mediated currents that are diminished following an ischemic insult. nih.gov This suggests a role in normalizing neuronal excitability and protecting against excitotoxic damage. nih.gov

Comparative studies on derivatives of phenibut in mouse cerebellar Purkinje cell slice preparations have elucidated the impact of halogen substitution on the phenyl ring on GABA-B receptor agonist potency. One such study directly compared F-phenibut, phenibut, and baclofen, revealing significant differences in their effective concentrations. F-phenibut was found to be a potent GABA-B agonist, though less potent than baclofen, while both were significantly more potent than the parent compound, phenibut. nih.gov The study identified the evoked current as an outward-rectifying K+ current. nih.gov Given these findings, it is hypothesized that this compound would also function as a potent GABA-B receptor agonist, with its efficacy likely falling within the range of its fluoro and chloro analogs.

Table 1: Comparative Potency of GABA-B Agonists in Mouse Cerebellar Purkinje Cell Slices nih.gov
CompoundEC₅₀ of Evoked Outward Current Density (μM)Preparation
Baclofen6.0Mouse Cerebellar Slice
F-phenibut23.3Mouse Cerebellar Slice
Phenibut1362Mouse Cerebellar Slice

Mechanistic In Vivo Studies in Relevant Animal Models (e.g., rodent, zebrafish) to Elucidate Molecular Pathways

While specific in vivo mechanistic studies on this compound are not documented, the molecular pathways modulated by its analogs have been investigated in various animal models, providing insights into its probable in vivo functions.

Rodent Models: Studies in rodent models have been fundamental in elucidating the neuroprotective and antinociceptive pathways associated with GABA-B receptor agonism. In a rat model of chronic cerebral hypoperfusion, chronic administration of baclofen was shown to mitigate neuronal damage by modulating pathways related to apoptosis and cell survival. researchgate.net Specifically, baclofen treatment led to an upregulation of the Bcl-2/Bax ratio, which is indicative of anti-apoptotic activity. researchgate.net Furthermore, it increased the activation of pro-survival signaling molecules, including Akt, GSK-3β, and ERK, which are known to suppress detrimental cellular autophagy. researchgate.net

In animal models of neuropathic pain, baclofen demonstrates significant antinociceptive activity. nih.gov Interestingly, in a rat model of chronic nerve injury, the sensitivity to baclofen's antinociceptive effects was significantly increased compared to control animals or those with chronic inflammatory pain. nih.gov This heightened sensitivity occurred without a corresponding increase in the density or affinity of GABA-B receptor binding sites in the spinal cord, suggesting that the mechanism involves alterations in downstream signaling pathways subsequent to receptor activation. nih.gov

The parent compound, phenibut, has also been studied in rodent models, where it exhibits anxiolytic and nootropic properties. nih.govconductscience.com In rat models of cerebral ischemia, combinations of phenibut with organic acids have shown cerebroprotective effects, preventing decreases in cerebral blood flow during ischemia and reducing the severity of post-ischemic hypoperfusion. researchgate.net

Zebrafish Models: The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening and for studying the molecular basis of neurological disorders and the effects of neuroactive compounds. mdpi.com Its genetic tractability, rapid development, and transparent larvae make it highly suitable for investigating neuronal signaling. The zebrafish model is well-established for studying seizure-like behaviors and the effects of GABAergic modulators. mdpi.com Although specific studies using this compound in zebrafish have not been reported, this model represents a valuable and relevant system for future investigations to elucidate its effects on neuronal development, synaptic function, and molecular pathways in a whole-organism context.

Table 2: Summary of In Vivo Mechanistic Findings for Structural Analogs
CompoundAnimal ModelCondition StudiedKey Mechanistic Findings / Molecular PathwaysReference
BaclofenRatChronic Cerebral HypoperfusionUpregulation of Bcl-2/Bax ratio; Increased activation of PI3K/Akt-GSK3β and ERK pathways; Suppression of autophagy. researchgate.net
BaclofenRatNeuropathic PainIncreased antinociceptive sensitivity without change in GABA-B receptor density, suggesting altered downstream signaling. nih.gov
PhenibutRatCerebral IschemiaCerebroprotective effects; Prevention of decreased cerebral blood flow. researchgate.net

Utilization of 4 Amino 3 4 Bromophenyl Butanoic Acid As a Versatile Synthetic Building Block in Complex Chemical Synthesis

Application in the Construction of Advanced Heterocyclic Systems

The structural framework of 4-amino-3-(4-bromophenyl)butanoic acid is an excellent precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The presence of both an amino group and a carboxylic acid allows for intramolecular cyclization reactions to form lactams, a common motif in many biologically active molecules.

Furthermore, the β-arylethylamine motif within the molecule makes it a suitable substrate for classic cyclization reactions like the Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a related heterocyclic system. nih.gov The nucleophilicity of the aromatic ring is a key factor in the success of this reaction. While the bromo-substituent is deactivating, suitable catalysts and reaction conditions can facilitate the cyclization. The Pictet-Spengler reaction is a powerful tool for the asymmetric synthesis of natural product alkaloids and other complex chiral molecules. nih.gov

The versatility of this building block allows for the synthesis of a diverse range of heterocyclic scaffolds, as outlined in the table below.

Table 2: Potential Heterocyclic Scaffolds from this compound

Reaction Type Reactant(s) Resulting Heterocycle Significance Reference
Intramolecular Amidation Heat or coupling agent Pyrrolidinone (γ-lactam) Core structure in various pharmaceuticals and natural products. N/A
Pictet-Spengler Reaction Aldehyde/Ketone, Acid catalyst Tetrahydroisoquinoline derivative Privileged scaffold in medicinal chemistry, found in numerous alkaloids. wikipedia.orgnih.gov
Bischler-Napieralski Reaction Acylating agent, Dehydrating agent Dihydroisoquinoline derivative Intermediate for the synthesis of isoquinoline (B145761) alkaloids. N/A

Role in the Synthesis of Scaffolds for High-Throughput Screening Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening (HTS) to identify new biological probes and drug leads. scispace.comcam.ac.ukcam.ac.uk The goal of DOS is to efficiently generate molecules with a high degree of skeletal diversity, exploring a larger area of chemical space than traditional target-oriented synthesis. scispace.com

This compound is an ideal scaffold for DOS due to its multiple points of diversity. The core structure contains a stereocenter, and its functional groups—the primary amine, the carboxylic acid, and the bromophenyl ring—can be readily modified through a variety of chemical reactions. This allows for the generation of a large library of related compounds from a single starting scaffold.

The synthetic strategy for a DOS library based on this scaffold could involve:

Appendage Diversity: Modifying the amine and carboxylic acid groups with a wide range of building blocks. For example, the amine can be acylated, alkylated, or used in reductive amination, while the carboxylic acid can be converted to esters or amides.

Skeletal Diversity: Utilizing the functional groups to construct different molecular skeletons. For instance, intramolecular cyclization can yield lactams, while intermolecular reactions can lead to more complex polycyclic systems.

Stereochemical Diversity: Using both enantiomers of the starting material to explore the effect of stereochemistry on biological activity.

The bromophenyl group serves as a key functional handle for late-stage diversification using palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, further expanding the structural diversity of the library. mdpi.com

Derivatization for Bioconjugation and Probe Development

Bioconjugation is the process of covalently linking molecules, such as fluorescent dyes, affinity labels, or drug molecules, to biomolecules like proteins or peptides. biosyn.com this compound possesses several functional groups that can be derivatized for bioconjugation purposes.

The primary amine and carboxylic acid are the most common sites for modification. biosyn.com The amine can be targeted by N-hydroxysuccinimide (NHS) esters or isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively. The carboxylic acid can be activated, for example with carbodiimides, to react with primary amines on a target biomolecule.

The bromophenyl group offers a unique handle for more specific bioconjugation strategies. For instance, it can be converted to a maleimide (B117702) group, which can then react specifically with thiol groups, such as those from cysteine residues in proteins, via a Michael addition. google.com This allows for site-specific labeling of proteins. Additionally, the bromine atom itself can be used in transition metal-catalyzed reactions for direct attachment to biomolecules. The development of pre-column derivatization methods using reagents like p-bromophenacyl bromide highlights the utility of the bromo-aromatic moiety for creating detectable tags. rsc.org

Table 3: Derivatization Strategies for Bioconjugation and Probe Development

Functional Group Derivatization Chemistry Application Reference
Primary Amine (-NH2) Acylation with NHS esters, Reaction with isothiocyanates Attachment of probes, linkers, or drugs. biosyn.com
Carboxylic Acid (-COOH) Carbodiimide activation (e.g., EDC/NHS) Amide bond formation with amines on biomolecules. biosyn.com
Bromophenyl (-C6H4Br) Conversion to maleimide Thiol-specific conjugation (e.g., to cysteine residues). google.com
Bromophenyl (-C6H4Br) Palladium-catalyzed cross-coupling Attachment of diverse functional groups or linkers. mdpi.com

Use as an Intermediate for Pharmaceutically Relevant Compounds (e.g., statine (B554654) analogs)

The γ-amino acid structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceutically relevant compounds. One important class of molecules that can be derived from this scaffold are statine analogs. Statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is an unusual γ-amino acid that is a key component of pepstatin, a potent inhibitor of aspartic proteases like pepsin and renin. rsc.orgnih.gov

The synthesis of statine and its analogs often involves the stereoselective reduction of a β-keto ester derived from an amino acid. rsc.org The core structure of this compound can be chemically manipulated to serve as a precursor for such a synthesis. For example, the butanoic acid chain can be extended, and the existing stereocenter can be used to direct the stereochemistry of the newly introduced hydroxyl group, leading to the desired statine-like diastereomer.

Furthermore, the 4-amino-3-phenylbutanoic acid core is the backbone of the drug phenibut, which is a GABA receptor agonist. acs.org The bromo-substituted analog, therefore, serves as a key intermediate for the synthesis of baclofen (B1667701) analogs and other GABAergic compounds. acs.org The bromophenyl group can be further modified to explore structure-activity relationships and to develop new central nervous system agents with improved potency or selectivity.

Table of Mentioned Compounds

Emerging Research Frontiers and Future Prospects for 4 Amino 3 4 Bromophenyl Butanoic Acid Research

Integration of Artificial Intelligence and Machine Learning for Rational Design and Synthesis Planning

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govresearchgate.net These computational tools offer the potential to accelerate the design of novel analogs of 4-Amino-3-(4-bromophenyl)butanoic acid with enhanced efficacy, selectivity, and pharmacokinetic properties.

Rational Design:

AI algorithms can analyze vast datasets of chemical structures and biological activities to identify quantitative structure-activity relationships (QSAR). nih.gov For this compound, ML models can be trained on existing data for GABA analogs to predict the biological activity of novel, computationally designed derivatives. researchgate.net This approach allows for the in silico screening of thousands of potential candidates, prioritizing those with the highest probability of desired biological effects before committing to costly and time-consuming laboratory synthesis.

Key Applications of AI/ML in Rational Design:

Target-Based Design: If the specific biological target is known, AI can be used to design molecules that fit precisely into the binding site, optimizing interactions for enhanced affinity and selectivity.

Ligand-Based Design: In cases where the target is unknown or poorly characterized, ML models can learn from the chemical features of known active compounds to design novel molecules with similar properties.

ADMET Prediction: AI tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like characteristics early in the design process. mdpi.com

Synthesis Planning:

Beyond molecular design, AI is also being applied to the complex challenge of synthetic chemistry. Retrosynthesis prediction algorithms can propose viable synthetic routes to a target molecule, such as this compound, by working backward from the final product to readily available starting materials. These tools can help chemists identify more efficient, cost-effective, and sustainable synthetic pathways.

ParameterApplication in this compound ResearchPotential Impact
Predictive Modeling Forecasting the binding affinity of novel analogs to GABA receptors or other targets.Accelerated identification of potent lead compounds.
Generative Models Creating novel molecular structures with desired properties from scratch.Expansion of the chemical space around the core scaffold.
Retrosynthesis Analysis Proposing efficient and novel synthetic routes to the target compound and its derivatives.Reduction in the time and cost of chemical synthesis.
ADMET Profiling In silico prediction of pharmacokinetic and toxicity profiles.Early de-selection of candidates with poor drug-like properties.

Development of Advanced Analytical Platforms for In Situ Reaction Monitoring

The synthesis of complex organic molecules like this compound often involves multiple steps and the formation of transient intermediates. mt.com Traditional analytical methods typically rely on offline analysis of samples taken from the reaction mixture. However, the development of advanced analytical platforms for in situ reaction monitoring provides real-time data on the progress of a chemical transformation, leading to improved process understanding, control, and optimization. mt.com

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. sigmaaldrich.comagcbio.com Several spectroscopic techniques are well-suited for in situ monitoring of organic reactions. spectroscopyonline.com

Key In Situ Monitoring Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: ReactIR™ is a powerful tool for monitoring the concentration of reactants, intermediates, and products in real-time by tracking changes in their characteristic infrared absorption bands. mt.com This technique is particularly useful for reactions involving the formation and consumption of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Online NMR spectroscopy can provide detailed structural information about the species present in a reaction mixture, allowing for the unambiguous identification and quantification of intermediates and byproducts. acs.org

Raman Spectroscopy: This technique is complementary to FTIR and is particularly well-suited for monitoring reactions in aqueous media and for analyzing crystalline forms.

Mass Spectrometry (MS): In situ mass spectrometry can provide real-time feedback on reaction conditions and mechanistic insights by directly measuring neutral organic analytes in complex reaction mixtures. acs.org

The integration of these techniques into continuous flow reactors offers a powerful platform for the synthesis of this compound, enabling precise control over reaction parameters and facilitating rapid optimization. researchgate.netnih.govscispace.com

Interactive Data Table: Comparison of In Situ Analytical Platforms

Analytical PlatformPrinciple of OperationInformation ObtainedAdvantages for Synthesis of this compound
FTIR Spectroscopy Vibrational spectroscopy based on the absorption of infrared radiation.Functional group analysis, concentration of reactants, intermediates, and products.Non-invasive, real-time monitoring of reaction kinetics. mt.com
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei in a magnetic field.Detailed structural information, quantification of all soluble species.Highly specific and quantitative, excellent for mechanistic studies. acs.orgrsc.org
Raman Spectroscopy Inelastic scattering of monochromatic light.Molecular vibrations, complementary to FTIR, good for aqueous systems.Minimal sample preparation, can be used with fiber optic probes.
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight of reaction components, identification of trace impurities.High sensitivity and selectivity, suitable for complex mixtures. acs.org

Exploration of Novel Biocatalytic Systems for Sustainable Production

The synthesis of chiral molecules like this compound often requires complex and costly chemical methods to achieve high enantiomeric purity. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional organic synthesis. nih.govbohrium.com Enzymes operate under mild reaction conditions, are highly selective, and can significantly reduce the environmental impact of chemical manufacturing. nottingham.ac.uk

For the synthesis of the chiral amine moiety in this compound, several classes of enzymes are of particular interest:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. mdpi.comnih.gov By using a prochiral ketone precursor, a transaminase can be used to asymmetrically synthesize the desired enantiomer of the corresponding amine with high enantiomeric excess. nottingham.ac.uknih.govresearchgate.net

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone to a chiral amine, using ammonia (B1221849) as the amine source. researchgate.net

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of a pre-formed imine to a chiral amine. nih.gov

The discovery and engineering of novel biocatalysts with improved stability, substrate scope, and activity are active areas of research. nih.gov The development of enzymatic cascades, where multiple enzymes are used in a single pot to carry out a multi-step synthesis, holds great promise for the efficient and sustainable production of this compound.

Interactive Data Table: Biocatalytic Approaches for Chiral Amine Synthesis

Enzyme ClassCatalytic FunctionSubstrates for this compound SynthesisKey Advantages
Transaminases (TAs) Asymmetric transfer of an amino group to a ketone. mdpi.comA prochiral ketone precursor of this compound.High enantioselectivity, broad substrate scope. nottingham.ac.uknih.govresearchgate.net
Amine Dehydrogenases (AmDHs) Reductive amination of a ketone with ammonia. researchgate.netA prochiral ketone precursor.Use of inexpensive ammonia as the amine source.
Imine Reductases (IREDs) Asymmetric reduction of an imine. nih.govA pre-formed imine derivative.Excellent stereocontrol.

Discovery of Unconventional Biological Target Interactions

While the primary pharmacological activity of many GABA analogs is attributed to their interaction with GABA receptors, there is growing evidence that these molecules can have complex biological effects through interactions with other, unconventional targets. nih.govnih.gov The discovery of these off-target interactions is crucial for a complete understanding of the therapeutic potential and possible side effects of this compound.

Phenotypic Screening:

Phenotypic screening is a powerful approach to drug discovery that involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the molecular target. criver.com This approach can reveal unexpected biological activities and identify compounds that act through novel mechanisms. For this compound, phenotypic screens could be designed to assess its effects on a wide range of cellular processes, such as cell proliferation, differentiation, and signaling.

Target Deconvolution:

Once a compound has been shown to have an interesting phenotype, the next critical step is to identify its molecular target or targets, a process known as target deconvolution. nih.govcriver.com Several advanced techniques can be used for this purpose:

Chemical Proteomics: This approach uses chemical probes, often based on the structure of the active compound, to capture and identify its binding partners from a complex protein mixture. nih.gov

Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand to a protein can alter its thermal stability. By measuring changes in protein stability in the presence of the compound, it is possible to identify its direct targets. nih.gov

Knowledge Graph-Based Approaches: The integration of AI and molecular docking with protein-protein interaction knowledge graphs can help to narrow down potential targets and streamline the deconvolution process. nih.govresearchgate.net

The application of these unbiased, discovery-driven approaches to this compound could uncover novel mechanisms of action and expand its potential therapeutic applications beyond those currently recognized. researchgate.net

Interactive Data Table: Methods for Target Identification

MethodPrincipleApplication to this compoundExpected Outcome
Phenotypic Screening Observing the effect of a compound on a cellular or organismal model. criver.comTesting for effects on neuronal excitability, cell viability, or gene expression.Identification of novel biological activities.
Chemical Proteomics Using a tagged version of the compound to pull down its binding partners. nih.govIdentifying proteins that directly interact with this compound.A list of potential molecular targets.
CETSA Measuring changes in protein thermal stability upon ligand binding. nih.govConfirming direct target engagement in a cellular context.Validation of direct protein-ligand interactions.
Knowledge Graph Analysis Utilizing AI to analyze protein interaction networks and predict targets. nih.govresearchgate.netPrioritizing potential targets based on existing biological data.A ranked list of candidate targets for experimental validation.

Q & A

Q. Optimization Tips :

  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) during alkylation to prevent side reactions .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to separate stereoisomers or by-products .

Basic Question: How can the purity and structural integrity of this compound be validated?

Answer:
Analytical Workflow :

  • Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. A purity threshold of ≥97% is recommended for biological assays .
  • Structural Confirmation :
    • NMR : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., 4-(4-bromophenyl)butanoic acid shows phenyl protons at δ 7.2–7.4 ppm and carboxylic acid protons at δ 12.1 ppm) .
    • Mass Spectrometry : Expect molecular ion peaks at m/z 272 (M+H⁺ for C₁₀H₁₁BrNO₂) .

Advanced Question: How does the stereochemistry of the amino group influence biological activity, and what methods resolve enantiomeric mixtures?

Answer:
The (R)- and (S)-enantiomers may exhibit divergent binding affinities to biological targets (e.g., neurotransmitter receptors). For example, (S)-enantiomers of similar compounds show enhanced bioavailability (e.g., 0.55 score in (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride) .

Q. Resolution Methods :

  • Chiral Chromatography : Use a Chiralpak® IA column with ethanol/hexane to separate enantiomers .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer .

Advanced Question: What experimental strategies address contradictions in reported bioactivity data for brominated phenylbutanoic acid derivatives?

Answer:
Discrepancies often arise from structural variations (e.g., bromine position, stereochemistry). Mitigation strategies include:

Comparative Studies : Test this compound alongside analogs (e.g., 3-(3-bromophenyl)butanoic acid) under identical conditions to isolate substituent effects .

Dose-Response Curves : Use IC₅₀ values to quantify potency differences (e.g., neuroprotective effects may vary by 10–100 µM ranges) .

Target Validation : Confirm receptor binding via competitive assays (e.g., radioligand displacement in GABA receptor studies) .

Advanced Question: How can computational tools guide the retrosynthesis of this compound?

Answer:
AI-Driven Workflow :

  • Retrosynthesis Prediction : Tools like Pistachio or Reaxys prioritize routes based on reaction feasibility and precursor availability. For example, AI may suggest a Heck coupling followed by amino group functionalization .
  • Transition State Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers for key steps (e.g., decarboxylation) .

Advanced Question: What in vitro assays are suitable for evaluating the neuroprotective potential of this compound?

Answer:
Methodological Pipeline :

Cell Models : Primary cortical neurons or SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂ or glutamate).

Viability Assays : MTT or Calcein-AM staining to quantify cell survival.

Mechanistic Studies :

  • ROS Scavenging : Measure intracellular ROS with DCFH-DA fluorescence .
  • Apoptosis Markers : Western blotting for caspase-3 activation .

Dosage : Start with 1–50 µM, adjusting based on cytotoxicity (LDH release assays) .

Basic Question: What are the storage and stability guidelines for this compound?

Q. Answer :

  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation .
  • Stability Monitoring : Perform periodic HPLC analysis; degradation products (e.g., de-brominated analogs) appear as new peaks at shorter retention times .

Advanced Question: How does the bromine substituent influence pharmacokinetic properties compared to chloro or fluoro analogs?

Q. Answer :

  • Lipophilicity : Bromine increases logP vs. chloro/fluoro analogs, enhancing blood-brain barrier permeability (e.g., +0.5 logP difference vs. 4-chlorophenyl derivatives) .
  • Metabolic Stability : Bromine slows hepatic clearance (CYP3A4-mediated oxidation) compared to fluorine .
  • In Vivo Half-Life : Compare AUC values in rodent models via LC-MS plasma profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.